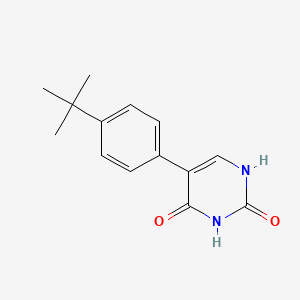

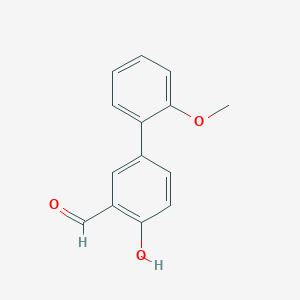

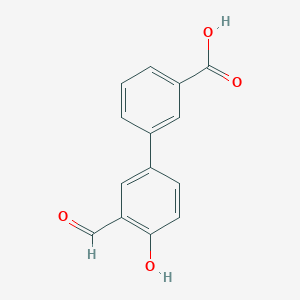

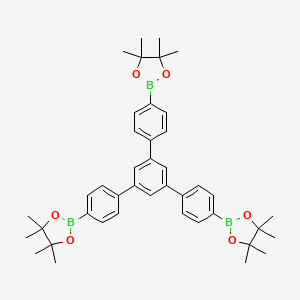

1,3,5-Tris(4-pinacolatoborolane-phenyl)-benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Tris(4-pinacolatoborolane-phenyl)-benzene (TPBPB) is a newly developed organoboron compound that has been used in a variety of scientific research applications. It is a stable, non-toxic, and highly reactive compound that has a wide range of potential applications in the fields of organic synthesis, catalysis, and materials science.

科学的研究の応用

Sensing Applications

- Selective Sensing and Capture of Picric Acid: Derivatives of 1,3,5-Tris(phenyl)-benzene have been explored for their sensing capabilities, particularly for the detection of picric acid, a potent explosive. For instance, a fluorescent chemo-sensor based on a substituted derivative showed highly selective fluorescence quenching in the presence of picric acid, with a detection limit of 1.5 ppm. This selectivity is attributed to hydrogen bonding, π-π interactions, and electrostatic interactions, underscoring the molecule's potential in environmental monitoring and security (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Catalytic Applications

- Catalysis for Synthesis of Organic Compounds: The derivatives of 1,3,5-Tris(phenyl)-benzene have also been employed as catalysts. For example, 1,3,5-Tris(hydrogensulfato) benzene was used as an efficient catalyst for the synthesis of bis(pyrazol-5-ols), offering advantages such as excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Material Science

- Formation of Robust Frameworks: A study demonstrated the synthesis of a rigid tritopic ligand leading to the formation of a honeycomb-like zirconium phosphonate framework. This material displayed remarkable thermal stability and hydrolysis resistance, highlighting its utility in creating advanced materials for various applications (Taddei et al., 2014).

Organic Synthesis

- Synthesis of Antioxidants: The synthesis of 1,3,5-Tris(phenylamino) benzene derivatives was investigated for their antioxidation properties. These compounds demonstrated superior antioxidation ability compared to traditional antioxidants, with variations in substitution groups significantly affecting their behavior. This research indicates the potential of these derivatives in enhancing the oxidative stability of industrial materials and products (Changqing et al., 2016).

特性

IUPAC Name |

2-[4-[3,5-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51B3O6/c1-37(2)38(3,4)47-43(46-37)34-19-13-28(14-20-34)31-25-32(29-15-21-35(22-16-29)44-48-39(5,6)40(7,8)49-44)27-33(26-31)30-17-23-36(24-18-30)45-50-41(9,10)42(11,12)51-45/h13-27H,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVPGDYJFWYBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51B3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。